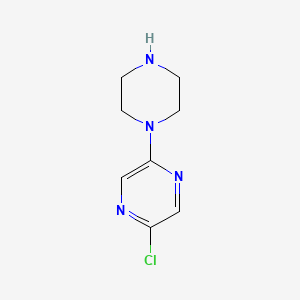

2-Chloro-5-(1-piperazinyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-piperazin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKCMGMSLEDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396884 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-51-2 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperazinyl-Pyrazine Scaffold

An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique physicochemical properties—possessing two nitrogen atoms that offer structural rigidity, hydrogen bond donors/acceptors, and a large polar surface area—frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] When fused with a pyrazine moiety, an electron-deficient aromatic system, the resulting structure becomes a versatile building block for synthesizing a diverse array of pharmacologically active agents.[2][3]

This compound (CAS 84445-51-2) is a prime exemplar of this molecular architecture. It serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of antipsychotics, antidepressants, and selective kinase inhibitors for oncology.[4] The presence of a reactive chlorine atom allows for facile derivatization via nucleophilic aromatic substitution, while the piperazine moiety provides a key interaction point for binding to biological targets, often within the central nervous system.[2][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and critical safety considerations for laboratory professionals.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 84445-51-2 | [4][5] |

| Molecular Formula | C₈H₁₁ClN₄ | [4] |

| Molecular Weight | 198.65 g/mol | [4] |

| Appearance | White crystal or crystalline powder | [6] |

| Storage Temperature | 2-8°C | [4][7] |

| MDL Number | MFCD05182228 | [4] |

Structural Representation

The structure combines an electron-deficient pyrazine ring with a nucleophilic piperazine substituent. The chlorine atom is positioned for displacement reactions, which is key to its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Profile

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The reaction is further facilitated by the chlorine atom, which acts as a good leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: The nucleophile (piperazine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, particularly onto the nitrogen atoms, which stabilizes the intermediate.

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.

The presence of aza nitrogens in the ring significantly enhances the reactivity towards nucleophilic substitution compared to a simple chlorobenzene.[8]

Synthetic Workflow Diagram

Caption: General experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by providing clear steps and rationales.

Materials:

-

2,5-Dichloropyrazine

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, dissolve the starting material in anhydrous DMSO. Add anhydrous piperazine (2.5-3.0 eq).

-

Causality: Using an excess of piperazine favors the desired monosubstituted product over the disubstituted byproduct. DMSO is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the 2,5-dichloropyrazine spot is no longer visible.

-

Work-up: a. Allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing a large volume of cold deionized water. This will precipitate the product. c. Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

-

Causality: The product is significantly more soluble in ethyl acetate than in water, while the excess piperazine and its hydrochloride salt remain in the aqueous phase.

-

-

Purification: a. Combine the organic extracts and wash twice with brine to remove residual DMSO and water. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The this compound moiety is a valuable pharmacophore and a versatile intermediate for creating libraries of bioactive molecules. Its structure allows for easy modification to optimize interactions with biological targets.[4]

-

Central Nervous System (CNS) Agents: The piperazine group is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2] It is known to interact with various receptors in the brain, such as serotonin and dopamine receptors.[9][10] This makes the title compound a key starting material for novel therapeutics targeting neurological disorders.[7]

-

Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors incorporate the piperazine scaffold. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrazine ring can be further functionalized to enhance selectivity and potency. Therefore, this compound is used in the synthesis of potential cancer therapeutics.[4]

-

Antiviral and Antimicrobial Agents: The heterocyclic nature of the pyrazine and piperazine rings has been explored in the development of agents against infectious diseases.[3][7] The structure serves as a template for designing molecules that can interfere with viral or bacterial replication pathways.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.[12]

-

A laboratory coat.

-

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][11] Recommended storage is at 2-8°C.[4]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 6. chembk.com [chembk.com]

- 7. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine,2-chloro-6-(1-piperazinyl) | CAS#:64022-27-1 | Chemsrc [chemsrc.com]

- 10. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(1-piperazinyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(1-piperazinyl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, combining a pyrazine ring with a piperazine moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its chemical identity, structural features, and key properties relevant to its application in research and drug discovery. The information presented herein is a synthesis of available data and established scientific principles, intended to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and utilization of this compound.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its chemical formula, molecular weight, and unique identifiers.

| Parameter | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, stability, and suitability for specific applications.

Physical State and Appearance

This compound is typically supplied as a solid, with its appearance ranging from off-white to yellow crystals or powder.

Melting and Boiling Points

Solubility

A comprehensive experimental solubility profile for this compound in a range of solvents is not documented in readily accessible sources. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the piperazine moiety, with its two nitrogen atoms, imparts a degree of polarity and the potential for hydrogen bonding, suggesting solubility in polar protic solvents. The parent compound, piperazine, is highly soluble in water and also soluble in alcohols like ethanol and methanol. The pyrazine ring and the chloro-substituent introduce some lipophilic character.

Expected Solubility Profile:

-

High Solubility: Polar protic solvents such as water, methanol, and ethanol.

-

Moderate to Low Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Low to Insoluble: Nonpolar solvents such as hexanes and diethyl ether.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the visual "shake-flask" method.

-

Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the test solvent to each vial in incremental amounts.

-

Equilibration: Vigorously agitate the vials at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the complete dissolution of the solid. The solubility is expressed as the mass of solute per volume of solvent.

Acidity/Basicity (pKa)

The pKa value is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and biological activity. The piperazine moiety in this compound contains two nitrogen atoms that can be protonated. The parent piperazine molecule has two pKa values, typically around 9.8 and 5.7, corresponding to the two protonation steps. The electronic environment of the pyrazine ring and the chloro-substituent will influence the basicity of the piperazine nitrogens in the target molecule.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and accurate method for determining pKa values.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: Titrate the solution with a standardized strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa value can be determined from the midpoint of the buffer regions of the curve.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is essential for quality control. While a complete set of experimental spectra for this compound is not available in the public domain, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The chemical shifts of the pyrazine protons will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. The piperazine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms of the pyrazine ring will resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the piperazine ring.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (198.65 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, C-N, and C-Cl bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Stability and Storage

Based on supplier recommendations, this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture to prevent degradation.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules. The piperazine moiety provides a reactive site for further functionalization, such as N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's biological activity. The chloro-substituent on the pyrazine ring can also participate in nucleophilic substitution reactions.

Caption: Synthetic utility of this compound.

Conclusion

References

A Comprehensive Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, reactivity, and its pivotal role as a scaffold in the creation of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Core Compound Identification and Properties

Correctly identifying the molecule is the first step in any scientific endeavor. This section provides the fundamental chemical identifiers and properties for this compound.

Chemical Structure and Identifiers

The compound this compound is a disubstituted pyrazine, featuring a chlorine atom at the 2-position and a piperazine ring attached via a nitrogen atom at the 5-position.

-

IUPAC Name: 2-Chloro-5-(piperazin-1-yl)pyrazine

-

Molecular Formula: C₈H₁₁ClN₄

-

Canonical SMILES: C1CN(CCN1)C2=CN=C(C=N2)Cl

The structural representation clearly shows the electron-deficient pyrazine ring, which is key to its reactivity, and the nucleophilic piperazine moiety.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |

| Storage Conditions | 2-8°C, inert atmosphere | [1] |

| MDL Number | MFCD05182228 | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and efficient method for forming carbon-nitrogen bonds on electron-poor aromatic and heteroaromatic systems.

The SNAr Reaction Pathway

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine-substituted carbon atoms susceptible to attack by nucleophiles. The reaction with piperazine proceeds via the classical addition-elimination SNAr mechanism.

Mechanism Causality:

-

Nucleophilic Attack: The secondary amine of the piperazine ring acts as the nucleophile, attacking the carbon atom bearing a chlorine atom on the pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this attack.[3][4][5]

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted. The negative charge is stabilized by resonance, particularly by the ring nitrogen atoms.

-

Elimination and Aromaticity Restoration: The intermediate then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrazine ring to yield the final product.

The overall workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a typical laboratory-scale synthesis. The steps are designed to be self-validating, with clear endpoints and purification checks.

Materials:

-

2,5-Dichloropyrazine

-

Piperazine

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyrazine (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,5-dichloropyrazine) is consumed (typically 4-8 hours).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and ethyl acetate. Stir vigorously.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its structure contains two key features that make it a valuable scaffold:

-

The Piperazine Moiety: A privileged structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The second nitrogen atom provides a handle for further functionalization.[6]

-

The Chloropyrazine Core: An aromatic system that can participate in π-stacking or hydrogen bonding with biological targets. The chlorine atom can be further displaced in subsequent SNAr reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This scaffold is instrumental in the synthesis of various classes of therapeutic agents.[7] It is particularly prevalent in the development of drugs targeting the central nervous system (CNS) and in oncology.[1]

Caption: Role as a central scaffold in developing diverse therapeutic agents.

Case Study: A Building Block for Kinase Inhibitors

In the field of oncology, many small-molecule kinase inhibitors target the ATP-binding site of protein kinases. The pyrazine ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase. The piperazine moiety often extends out towards the solvent-exposed region, where modifications can be made to improve selectivity and potency. The synthesis of such inhibitors often involves a subsequent cross-coupling reaction to replace the chlorine atom with a larger aryl or heteroaryl group.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the drug discovery pipeline. Its straightforward and high-yielding synthesis via nucleophilic aromatic substitution, combined with its versatile structure featuring both a reactive chlorine atom and a functionalizable piperazine ring, makes it an ideal starting point for creating complex and biologically active molecules. For researchers in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for the rational design of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 2-Chloro-5-(1-piperazinyl)pyrazine: A Technical Guide for Drug Discovery Professionals

Preamble: Charting the Spectroscopic Landscape of a Key Pharmaceutical Intermediate

In the intricate tapestry of modern drug discovery, the pyrazine and piperazine moieties stand out as privileged scaffolds, frequently incorporated into the architecture of a diverse array of therapeutic agents. The compound 2-Chloro-5-(1-piperazinyl)pyrazine, a strategic fusion of these two key heterocycles, represents a critical building block in the synthesis of novel pharmaceuticals, particularly in the realms of antipsychotics and antidepressants. Its structural attributes offer a versatile platform for medicinal chemists to modulate physicochemical properties and biological activity.

This in-depth technical guide, born from a synthesis of predictive modeling and comparative spectral analysis, aims to provide researchers, scientists, and drug development professionals with a comprehensive spectroscopic blueprint of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable and actionable dataset. The causality behind experimental choices and the logic of spectral interpretation are elucidated to empower researchers in their synthetic and analytical endeavors.

Molecular Architecture and its Spectroscopic Implications

The molecular structure of this compound dictates its unique spectroscopic signature. The electron-deficient pyrazine ring, substituted with an electron-donating piperazinyl group and an electron-withdrawing chlorine atom, creates a distinct electronic environment that profoundly influences the chemical shifts of its protons and carbons. The piperazine ring, with its flexible chair conformation, introduces characteristic signals in the aliphatic region of the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed structural information for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with a thorough analysis of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyrazine and piperazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Pyrazine H-3 | 8.0 - 8.2 | Singlet | 1H | Located on a carbon adjacent to a nitrogen and the chlorine-bearing carbon, leading to a downfield shift. |

| Pyrazine H-6 | 7.8 - 8.0 | Singlet | 1H | Situated on a carbon adjacent to a nitrogen and the piperazine-substituted carbon, experiencing a slightly less downfield shift compared to H-3. |

| Piperazine CH₂ (adjacent to pyrazine) | 3.5 - 3.7 | Triplet (or multiplet) | 4H | Deshielded due to the direct attachment to the electron-withdrawing pyrazine ring. |

| Piperazine CH₂ (adjacent to NH) | 3.0 - 3.2 | Triplet (or multiplet) | 4H | Shielded relative to the other piperazine protons. |

| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift is variable and dependent on solvent and concentration; expected to be a broad signal due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Pyrazine C-2 (C-Cl) | 150 - 155 | The carbon bearing the chlorine atom is expected to be significantly downfield. |

| Pyrazine C-5 (C-N) | 145 - 150 | The carbon attached to the piperazine nitrogen is also shifted downfield due to the electronegativity of the nitrogen. |

| Pyrazine C-3 | 135 - 140 | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrazine C-6 | 130 - 135 | Aromatic carbon adjacent to a nitrogen and the piperazine-substituted carbon. |

| Piperazine CH₂ (adjacent to pyrazine) | 45 - 50 | Aliphatic carbon deshielded by the pyrazine ring. |

| Piperazine CH₂ (adjacent to NH) | 40 - 45 | Typical chemical shift for a methylene carbon in a piperazine ring. |

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C-Cl, and N-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad | Characteristic of a secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch (Piperazine) | 2800 - 3000 | Medium to Strong | Corresponds to the stretching vibrations of the methylene groups in the piperazine ring. |

| C=N Stretch (Pyrazine Ring) | 1550 - 1650 | Medium to Strong | Aromatic C=N stretching vibrations of the pyrazine ring. |

| C-N Stretch (Aromatic-Aliphatic) | 1250 - 1350 | Medium to Strong | Stretching vibration of the bond between the pyrazine ring and the piperazine nitrogen. |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic absorption for a carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments.

-

Molecular Weight: 198.65 g/mol

-

Molecular Formula: C₈H₁₁ClN₄

-

Predicted Molecular Ion Peaks (M⁺): m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl) in a ~3:1 ratio.

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of the piperazine moiety: Cleavage of the C-N bond between the pyrazine and piperazine rings can lead to the formation of a pyrazinyl cation radical ([C₄H₂ClN₂]⁺˙) at m/z 113/115 and a piperazinyl radical.

-

Loss of the pyrazinyl moiety: Alternatively, the charge can be retained on the piperazine fragment, resulting in an ion at m/z 85 ([C₄H₉N₂]⁺).

-

Loss of a methyl group: Fragmentation within the piperazine ring, such as the loss of a methyl radical from a rearranged molecular ion, could lead to a fragment at m/z 169/171.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion: An Indispensable Tool for Synthesis and Characterization

This technical guide provides a robust, albeit predicted, spectroscopic framework for this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, offers a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a practical guide for obtaining and interpreting the spectral data, thereby ensuring the structural integrity and purity of the synthesized compound. As the quest for novel therapeutics continues, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain an indispensable tool in the arsenal of the medicinal chemist.

An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Molecular Attributes

This compound is a substituted pyrazine derivative. The presence of the chloro- and piperazinyl- moieties at the 2- and 5-positions of the pyrazine ring, respectively, imparts unique chemical reactivity, making it a versatile intermediate in organic synthesis.

Molecular Identity

| Attribute | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Chemical Structure |  | N/A |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as other chloro-substituted pyrazines and piperazine derivatives, the following characteristics can be predicted.

| Property | Predicted Value/Information | Rationale/Source |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related solid pyrazine derivatives.[3] |

| Boiling Point | ~335.4 ± 42.0 °C | Predicted for the related compound 2-chloro-5-(4-methylpiperazin-1-yl)pyrazine.[4] |

| Solubility | Expected to be soluble in organic solvents like alcohols and ketones, with low solubility in water. | Based on the general solubility of similar organic compounds.[3] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related piperazine compounds. |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloropyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates this reaction.

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Piperazine: Add piperazine (a slight excess, e.g., 1.1 equivalents) to the solution. The use of an excess of piperazine can help to drive the reaction to completion and also acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any unreacted piperazine and its hydrochloride salt.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data and a proposed chromatographic method.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperazine ring protons.

-

Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.

-

Piperazine Protons: Two multiplets (or broad singlets) in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four methylene groups of the piperazine ring. The protons adjacent to the pyrazine ring will be more deshielded.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, corresponding to the secondary amine proton of the piperazine ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyrazine Carbons: Four signals in the downfield region (δ 130-160 ppm) corresponding to the four non-equivalent carbons of the pyrazine ring. The carbon bearing the chlorine atom will be significantly deshielded.

-

Piperazine Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the two sets of non-equivalent methylene carbons in the piperazine ring.

-

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) |

| 1600-1475 | C=C & C=N Stretch | Aromatic Ring (Pyrazine) |

| 1300-1000 | C-N Stretch | Amine |

| 800-600 | C-Cl Stretch | Chloroalkane |

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198, with an M+2 peak at m/z = 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chloro group, and cleavage of the piperazine ring. Common fragments might include the pyrazinylpiperazine cation and various fragments of the piperazine ring.

Chromatographic Method (Proposed)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method is proposed.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (e.g., around 254 nm) is appropriate.

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: Inject the sample and the standard solution into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.

Caption: Proposed analytical workflow for purity assessment by HPLC.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling similar heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a common pharmacophore in many centrally active agents, and the pyrazine ring is a bioisostere for other aromatic systems. The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing for the generation of diverse chemical libraries for drug discovery programs. It has been utilized in the development of antipsychotics and antidepressants.[1]

Conclusion

This compound is a key chemical intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and a framework for its analytical characterization. While some of the data presented is predictive due to a lack of extensive experimental reports, the information herein provides a solid foundation for researchers working with this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

stability and storage conditions for 2-Chloro-5-(1-piperazinyl)pyrazine

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(1-piperazinyl)pyrazine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 84445-51-2). As a key heterocyclic building block in modern drug discovery, particularly in the synthesis of novel therapeutics targeting the central nervous system, ensuring its chemical integrity is paramount for reproducible and successful research outcomes.[1] This document synthesizes field-proven insights and established scientific principles to guide researchers, chemists, and drug development professionals in the proper handling, storage, and stability assessment of this compound. We will explore its physicochemical properties, delve into potential degradation pathways, and provide a detailed, self-validating experimental protocol for conducting forced degradation studies, a cornerstone of stability-indicating method development.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structure, featuring a reactive chloro-substituted pyrazine ring coupled with a nucleophilic piperazine moiety, makes it a versatile synthon. It is frequently employed as a starting material or key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotic and antidepressant agents.[1] The piperazine group is a well-known pharmacophore that can interact with various receptors in the central nervous system, while the chloro-pyrazine core allows for facile chemical modification to modulate biological activity and pharmacokinetic properties.[1][2]

Given its role in multi-step syntheses, the purity and stability of the initial this compound stock are non-negotiable. Undetected degradation can lead to the formation of impurities that may carry through the synthetic route, resulting in lower yields, complex purification challenges, and potentially confounding biological data. This guide, therefore, serves as an essential resource for maintaining the compound's quality and ensuring the integrity of downstream research and development activities.

Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is the first step in designing appropriate storage and handling strategies.

| Property | Value | Source |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Typically a solid (powder/crystalline) | Inferred from similar compounds |

| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | Derived from structure |

| MDL Number | MFCD05182228 | [1] |

Core Principles of Chemical Stability

The stability of this compound is influenced by several environmental factors. The heterocyclic pyrazine ring and the secondary amines of the piperazine moiety are the primary sites of potential degradation.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3] For many pyrazine derivatives, thermal decomposition can occur, though the specific temperature profile for this compound is not publicly documented.[4]

-

Humidity/Moisture: The compound is susceptible to hydrolysis. The chlorine atom on the electron-deficient pyrazine ring can be a target for nucleophilic substitution by water, especially under non-neutral pH conditions. Furthermore, piperazine moieties are often hygroscopic.[5]

-

Light (Photostability): Aromatic and heterocyclic compounds can be sensitive to UV or visible light, which can provide the energy to initiate photolytic degradation pathways, often involving radical mechanisms. Protection from light is a standard precaution for pyrazine derivatives.[3]

-

Oxygen (Oxidative Stability): The nitrogen atoms in the piperazine ring, particularly the secondary amine, are susceptible to oxidation.[6] This can lead to the formation of N-oxides or other oxidative degradation products. The presence of transition metals can catalyze such oxidative processes.[6]

-

pH: The compound's stability can be pH-dependent, especially in solution. Both acid- and base-catalyzed hydrolysis can occur. Forced degradation studies are essential to probe these vulnerabilities.[7]

Recommended Storage and Handling Procedures

To preserve the chemical integrity and purity of this compound, adherence to stringent storage and handling protocols is critical. The following recommendations are based on best practices for related chemical structures.

Storage Conditions

The primary goal is to mitigate the impact of the environmental factors discussed above.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | To minimize thermal degradation and slow down all potential chemical reactions. This is the most commonly cited storage temperature for this and related compounds.[1][3][8] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the piperazine moiety and hydrolysis from atmospheric moisture.[3] |

| Light | Store in an amber or opaque vial | To prevent photolytic degradation. The container should be placed inside a light-blocking secondary container or cabinet.[3] |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap) | To prevent the ingress of moisture and air.[3][9] The packaging must be securely sealed after each use.[5][9] |

| Location | A cool, dry, well-ventilated area away from incompatible materials. | Standard chemical safety practice. Incompatible materials include strong oxidizing agents.[5][8][9] |

Handling Procedures

Proper handling is crucial to avoid contamination and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.[8]

-

Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[9]

-

Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite) and dispose of it according to local regulations. Avoid generating dust.[9]

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, we can postulate the most likely degradation pathways based on the chemical nature of the pyrazine and piperazine moieties.[6][10][11] These pathways are critical to consider when developing stability-indicating analytical methods, as the goal is to separate the parent compound from all potential degradants.

-

Hydrolysis: The C-Cl bond on the pyrazine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide ions, which would lead to the formation of 2-Hydroxy-5-(1-piperazinyl)pyrazine. This reaction may be accelerated at acidic or basic pH.

-

Oxidation: The secondary amine of the piperazine ring is a prime target for oxidation, potentially forming an N-oxide or other related products. Under more aggressive oxidative stress (e.g., in the presence of peroxides), ring-opening of the piperazine moiety could occur.[12]

-

Photodegradation: Exposure to UV light could induce homolytic cleavage of the C-Cl bond, initiating a radical chain reaction leading to a variety of degradants.

Caption: Hypothetical degradation pathways for this compound.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, impurities, or other components in the sample matrix. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique.

-

Technique: Reverse-Phase HPLC (RP-HPLC) is typically employed, using a C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is usually required to achieve separation between the polar parent compound and its potentially more or less polar degradants.

-

Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the compound but also provides UV spectral data, which is invaluable for peak purity analysis. This helps to ensure that the parent peak is not co-eluting with any degradants.

-

Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for forced degradation studies.[13] It allows for the definitive identification and structural elucidation of the degradation products formed under various stress conditions.[7][13]

Experimental Protocol: A Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development and is used to identify likely degradation products and demonstrate the specificity of stability-indicating methods.[7] The objective is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities.

Objective

To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as stipulated by ICH guidelines.[7]

Materials

-

This compound

-

HPLC-grade Acetonitrile and Methanol

-

HPLC-grade Water

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Calibrated pH meter

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with PDA detector

-

Photostability chamber (ICH Q1B option)

-

Forced-air oven

Workflow Diagram

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C).

-

Causality: The acid catalyzes the hydrolysis of the C-Cl bond. Heat is used to accelerate the reaction to a reasonable timeframe.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).

-

Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed; therefore, milder conditions are initially employed.

-

Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Causality: Hydrogen peroxide is a strong oxidizing agent that will probe the molecule's susceptibility to oxidation, particularly at the piperazine nitrogens.

-

Withdraw aliquots at time points and dilute for analysis. The reaction is self-quenching over time.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the solid compound in a clear glass vial and expose it to dry heat in an oven (e.g., 80°C for 48 hours).

-

Causality: This test evaluates the intrinsic stability of the solid material to heat, which is relevant for shipping and long-term storage.

-

After exposure, cool the sample, dissolve it in the diluent to the target concentration, and analyze.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Causality: This standardized test assesses the potential for degradation upon exposure to light, as would be experienced during handling or improper storage.

-

Analyze the exposed samples against a dark control sample stored under the same conditions but protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated stability-indicating HPLC method.

-

Calculate the percentage of degradation.

-

Use the PDA detector to check for peak purity of the parent compound in all samples.

-

If using LC-MS, identify the mass-to-charge ratio (m/z) of the major degradation products to aid in structural elucidation.

-

Conclusion

This compound is a stable compound when stored under the appropriate conditions. The long-term integrity of this valuable research chemical is best maintained by strict adherence to storage at 2–8°C , protection from light and moisture , and storage under an inert atmosphere . Understanding its potential degradation pathways—primarily hydrolysis and oxidation—is fundamental to developing robust analytical methods and interpreting synthetic results. The implementation of systematic studies, such as the forced degradation protocol detailed herein, is a critical, self-validating exercise that ensures the quality of the material and, by extension, the integrity and success of the entire research and development process.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. chempap.org [chempap.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Pyrazine,2-chloro-6-(1-piperazinyl) | CAS#:64022-27-1 | Chemsrc [chemsrc.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [open.bu.edu]

A Technical Guide to the Safe Handling of 2-Chloro-5-(1-piperazinyl)pyrazine for Pharmaceutical Research & Development

This document provides a comprehensive technical overview of the safety and handling considerations for 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic amine intermediate prevalent in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond standard safety data sheets to offer a deeper understanding of the material's potential hazards, the mechanistic rationale for these risks, and detailed protocols to ensure operator safety and experimental integrity.

Hazard Profile: A Structure-Based Assessment

This compound (CAS 84445-51-2) is a potent pharmaceutical intermediate. While comprehensive toxicological data for this specific molecule is not publicly available, a thorough analysis of its structural motifs—the chloropyrazine ring and the piperazine moiety—provides a strong basis for a conservative and scientifically grounded risk assessment.[1][2][3] As a matter of laboratory best practice, compounds of unknown potency and toxicity should be handled as highly potent active pharmaceutical ingredients (HPAPIs).[4][5][6]

The Piperazine Moiety: Sensitization and Metabolic Activation

The piperazine ring is a well-known structural alert for both skin and respiratory sensitization.[7] Repeated or prolonged contact can lead to allergic contact dermatitis, and inhalation of dust may provoke asthma-like reactions in susceptible individuals.[7] This is a critical consideration in a laboratory setting where chronic, low-level exposure can occur.

Furthermore, the piperazine ring is susceptible to metabolic activation by cytochrome P450 enzymes.[8] This biotransformation can generate reactive intermediates, such as aldehydes or iminium ions, which have the potential to be genotoxic.[9] Studies on structurally related piperazine-containing compounds have demonstrated the formation of reactive metabolites that can covalently bind to DNA, leading to positive results in mutagenicity assays like the Salmonella Ames test.[8][9][10]

The Chloropyrazine Moiety: Reactivity and Genotoxicity

The electron-withdrawing nature of the pyrazine ring, further activated by the chloro-substituent, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. While this reactivity is useful synthetically, it also implies a potential for reaction with biological nucleophiles, such as DNA and proteins. The inclusion of heterocyclic systems in drug molecules is known to modulate their pharmacokinetic and toxicity profiles.[1] Studies on other chloro-s-triazines have highlighted concerns regarding reproductive and developmental toxicity, often linked to endocrine disruption.[7]

Given these structural features, this compound must be treated as a potential sensitizer, irritant, and possible genotoxic agent. All handling procedures should be designed to minimize direct contact and eliminate the possibility of aerosol or dust inhalation.

Quantitative Hazard & Physical Data Summary

The following tables summarize the known and inferred data for this compound. In the absence of specific experimental data, values are estimated based on structurally similar compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₁ClN₄ | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline powder | Based on typical appearance of similar compounds. |

| CAS Number | 84445-51-2 | [3][11] |

| Hazard Classification | Classification | Rationale/Evidence |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) - Inferred | Based on data for related chloropyrazines and piperazines.[12] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Inferred | The basicity of the piperazine moiety and reactivity of the chloropyrazine ring suggest irritant properties.[12][13] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) - Inferred | Expected for fine, potentially basic, organic powders.[12][13] |

| Respiratory Sensitization | Category 1 - Inferred | Piperazine and its derivatives are known respiratory sensitizers.[7] |

| Skin Sensitization | Category 1 - Inferred | Piperazine and its derivatives are known skin sensitizers.[7][14][15][16] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects - Inferred | Potential for metabolic activation to reactive intermediates.[8][9][10] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

For potent intermediates like this compound, a "containment at source" strategy is paramount.[4] This involves using engineering controls as the primary barrier, with PPE serving as a critical secondary defense.

Primary Containment (Engineering Controls)

-

Ventilation: All manipulations of the solid material (weighing, transfers, additions to reaction vessels) must be performed within a certified chemical fume hood or a powder containment hood. For larger scale operations, a glovebox isolator is the preferred method.[4][5]

-

Facility Design: The laboratory where the compound is handled should be maintained under negative pressure relative to adjacent corridors and offices to prevent the escape of airborne contaminants. Access should be through an airlock.[4][5]

Secondary Containment (Personal Protective Equipment)

The selection of PPE is critical and should be based on a thorough risk assessment.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.

-

Hand Protection: Double-gloving is required. Use two pairs of nitrile gloves, ensuring the outer glove is taped to the lab coat sleeve. Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately if contamination is suspected.[17][18][19][20] For prolonged tasks, consider a heavier-duty glove like butyl rubber as the inner layer.

-

Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. For larger scale work or when there is a significant risk of dust generation, a disposable coverall (e.g., Tyvek) is recommended.

-

Respiratory Protection: When engineering controls (like a fume hood) are not sufficient or during spill cleanup, a respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[6]

Hazard Communication Workflow

The following diagram illustrates the essential workflow for communicating the hazards associated with this compound from receipt to disposal.

Caption: Workflow for Hazard Communication.

Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for mitigating risk.

Weighing and Transfer Protocol

Rationale: To prevent the generation and inhalation of airborne dust and to avoid skin contact.

-

Preparation: Don all required PPE. Decontaminate the balance and the interior of the fume hood with 70% ethanol. Place a weigh boat on the balance.

-

Tare Balance: Close the fume hood sash to the lowest practical height and tare the balance.

-

Dispensing: Carefully open the stock container inside the fume hood. Use a dedicated, clean spatula to transfer an approximate amount of this compound to the weigh boat. Do not "tap" the spatula against the container, as this can generate dust.

-

Weighing: Close the stock container immediately. Record the weight.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel, which should also be inside the fume hood. A powder funnel can minimize the risk of spillage.

-

Decontamination: Lightly rinse the weigh boat and spatula with the reaction solvent and add the rinse to the vessel to ensure complete transfer and to decontaminate the tools.

-

Cleanup: Place the rinsed weigh boat and any contaminated wipes into a dedicated, labeled hazardous waste bag inside the fume hood.

-

Post-Handling: Wipe down the balance and the fume hood surface again. Remove the outer pair of gloves and dispose of them in the hazardous waste bag. Remove remaining PPE in the designated area. Wash hands thoroughly with soap and water.

Emergency Spill Response Protocol

Rationale: To safely contain, decontaminate, and dispose of spilled material while protecting personnel.

-

ALERT & EVACUATE:

-

Alert all personnel in the immediate vicinity of the spill.

-

If the spill is large (>5 grams) or outside of a containment device, evacuate the lab immediately and call emergency services.

-

If the spill is small and contained within a fume hood, proceed with cleanup only if you are trained and equipped to do so.[21][22][23][24][25]

-

-

CONTAIN & SECURE:

-

Ensure the fume hood is operational. Close the sash.

-

Restrict access to the area.

-

Gather the chemical spill kit.

-

-

PPE:

-

Don the appropriate PPE, including a respirator (at minimum, a half-mask with P100 cartridges), double nitrile gloves, safety goggles, and a disposable lab coat or coverall.

-

-

CLEANUP (for a small, contained powder spill):

-

Gently cover the spill with a damp paper towel to avoid raising dust.

-

Working from the outside in, carefully place the towel and spilled material into a heavy-duty, sealable hazardous waste bag.[21][23]

-

Use additional damp towels to wipe the spill area. Place all used materials into the waste bag.

-

For final decontamination, wipe the area with a suitable solvent (e.g., methanol), followed by soap and water. Ensure all wipes go into the waste bag.[22]

-

-

DISPOSAL:

-

Seal the hazardous waste bag. Place it in a second bag (double-bagging).

-

Label the outer bag clearly as "Hazardous Waste: this compound Spill Debris."

-

Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.

-

-

POST-CLEANUP:

-

Carefully doff and dispose of all contaminated PPE as hazardous waste.

-

Wash hands and face thoroughly.

-

Complete an incident report.

-

Emergency Response Decision Tree

Caption: Decision tree for spill response.

Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment and public health.

Waste Segregation and Disposal

-

Solid Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, weigh boats, contaminated silica gel) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Pathway: All waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any amount down the drain or place it in the regular trash.

Decontamination of Glassware and Equipment

Rationale: To remove residual compound and prevent cross-contamination and unintentional exposure.

-

Initial Rinse: Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or methanol) inside a fume hood. Collect all rinsate as hazardous liquid waste.

-

Base Bath (Optional but Recommended): For stubborn residues, soak the triple-rinsed glassware in a designated base bath (e.g., ethanolic potassium hydroxide) for several hours. This can help degrade residual reactive compounds.

-

Final Wash: After the solvent rinse (and optional base bath), wash the glassware with soap and water, followed by a final rinse with deionized water.

Conclusion

This compound is a valuable intermediate in pharmaceutical research, but its structural characteristics necessitate a high degree of caution. By understanding the potential for sensitization and metabolic activation, and by implementing robust engineering controls, stringent PPE protocols, and validated handling procedures, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of scientific excellence and responsible research.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canada.altasciences.com [canada.altasciences.com]

- 5. escopharma.com [escopharma.com]

- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. inchem.org [inchem.org]

- 17. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]

- 18. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]

- 19. glovesbyweb.com [glovesbyweb.com]

- 20. ehs.sfsu.edu [ehs.sfsu.edu]

- 21. qmul.ac.uk [qmul.ac.uk]

- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 23. chemkleancorp.com [chemkleancorp.com]

- 24. acs.org [acs.org]

- 25. jk-sci.com [jk-sci.com]

A Technical Guide to the Theoretical Properties of 2-Chloro-5-(1-piperazinyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract